3-(3-hydroxy-4-methoxyphenyl)propanal
Description
3-(3-Hydroxy-4-methoxyphenyl)propanal (IUPAC name: 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is structurally characterized by a phenyl ring substituted with a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 4, attached to a propanal chain. This compound is also referred to as Guaiacyl propanal due to its guaiacyl (3-methoxy-4-hydroxyphenyl) moiety .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3 |
InChI Key |
QYOYBHCGTRXATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.
Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.
Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.
Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield 3-(3-hydroxy-4-methoxyphenyl)propanal.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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